
FIDA vs. Isothermal Titration Calorimetry (ITC): A
Comparative Guide to Affinity Determination

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fidas-3

Cat. No.: B8104071 Get Quote

In the landscape of biophysical techniques for characterizing molecular interactions, both Flow-

Induced Dispersion Analysis (FIDA) and Isothermal Titration Calorimetry (ITC) stand out as

powerful, in-solution methods for determining binding affinity. This guide provides a detailed

comparison of FIDA and ITC to assist researchers, scientists, and drug development

professionals in selecting the most appropriate technique for their specific application.

Principle of Operation
Flow-Induced Dispersion Analysis (FIDA) is a technology that measures binding affinity by

detecting changes in the hydrodynamic radius (Rh) of a molecule upon interaction with a

binding partner.[1][2] The core principle is based on Taylor Dispersion Analysis, where a

sample containing a fluorescently labeled "indicator" molecule is passed through a

microcapillary. The dispersion of the indicator is related to its diffusion coefficient, and thus its

size. When the indicator binds to an analyte, the resulting complex is larger, leading to a

change in the dispersion profile, which is used to determine the binding affinity (Kd).[1][3]

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the

heat change associated with a binding event.[4][5] In an ITC experiment, a solution of one

binding partner (the "ligand") is titrated into a solution containing the other binding partner (the

"macromolecule") in a sample cell. The heat released or absorbed during the interaction is

measured by a highly sensitive calorimeter.[6] By analyzing the heat change as a function of

the molar ratio of the reactants, a complete thermodynamic profile of the interaction can be
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obtained, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH)

and entropy (ΔS).[4]

At a Glance: FIDA vs. ITC
Feature

Flow-Induced Dispersion
Analysis (FIDA)

Isothermal Titration
Calorimetry (ITC)

Primary Measurement
Change in hydrodynamic

radius (size)
Heat change (enthalpy)

Affinity Range (Kd) pM to mM[2]
nM to µM (direct); pM and mM

with specialized assays[6][7]

Sample Consumption Low (µL)[2] High (µL to mL)[4][8]

Throughput High (minutes per sample)[2]
Low (typically 1-2 hours per

experiment)[9]

Labeling Requirement
Yes (fluorescent label on

indicator)[10]
No (label-free)[4]

Thermodynamic Data Kd only
Kd, ΔH, ΔS, stoichiometry (n)

[4]

Complex Samples
Tolerant (e.g., plasma, cell

lysates)[1][8]
Requires purified samples[11]

Immobilization No (in-solution)[2] No (in-solution)[4]

Quantitative Performance
While direct head-to-head studies quantifying the same interaction with both FIDA and ITC are

not readily available in the searched literature, the performance characteristics of each

technique can be summarized from various sources.
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Parameter FIDA ITC

Dissociation Constant (Kd) pM - mM[2] nM - µM (direct titration)[6]

Sample Volume (Analyte) ~10 µL per titration point ~300 µL for the cell[4]

Sample Volume

(Indicator/Ligand)
~10 µL per titration point ~100-120 µL for the syringe[4]

Typical Protein Concentration nM range for the indicator
µM range in the cell (typically

10-100x Kd)[4][6]

Experiment Time
Minutes per Kd

determination[2]
1-2 hours per experiment[9]

It has been reported that Kd values obtained using a FIDA-based methodology correlate very

closely with other in-solution techniques.[12] For ITC, while the direct measurement range is

typically in the nanomolar to micromolar range, displacement assays can be employed to

determine affinities in the picomolar or low millimolar range.[7]

Experimental Protocols
FIDA Experimental Workflow
A typical FIDA experiment for determining binding affinity involves the following steps:[10]

Sample Preparation:

The "indicator" molecule is fluorescently labeled.

A stock solution of the indicator is prepared at a constant concentration (typically in the low

nM range).

A series of dilutions of the unlabeled "analyte" is prepared.

The indicator and analyte solutions are prepared in the same assay buffer.

Instrumentation Setup:

The FIDA instrument is primed with the assay buffer.
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The appropriate capillary is installed and conditioned.

Data Acquisition:

For each titration point, a mixture of the indicator and a specific concentration of the

analyte is prepared.

The sample mixture is introduced into the capillary.

A pressure-driven flow is applied, and the dispersion of the fluorescent indicator is

monitored by a detector as it passes through the capillary. The resulting signal is a

Taylorgram.[12]

Data Analysis:

The FIDA software analyzes the Taylorgram to determine the apparent hydrodynamic

radius (Rh) of the indicator in the presence of the analyte.[1]

A binding curve is generated by plotting the apparent Rh as a function of the analyte

concentration.

The binding curve is fitted to a suitable binding model (e.g., 1:1 binding) to extract the

dissociation constant (Kd).[1]

Sample Preparation Data Acquisition Data Analysis

Label Indicator Prepare Analyte Dilutions Mix Indicator & Analyte Inject into Capillary Measure Dispersion (Taylorgram) Calculate Apparent Rh Generate Binding Curve Fit to Model to get Kd

Click to download full resolution via product page

FIDA experimental workflow for affinity determination.

ITC Experimental Workflow
A standard ITC experiment to determine binding affinity follows these general steps:
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Sample Preparation:

The macromolecule and ligand are prepared in the exact same, degassed buffer to

minimize heats of dilution.[4]

The concentrations of both the macromolecule (typically 5-50 µM) and the ligand (typically

10-20 times the macromolecule concentration) are accurately determined.[4]

Samples should be centrifuged or filtered to remove any aggregates.[4]

Instrumentation Setup:

The ITC instrument is thoroughly cleaned.

The sample cell is loaded with the macromolecule solution (e.g., ~300 µL).[4]

The injection syringe is loaded with the ligand solution (e.g., ~100-120 µL).[4]

The system is allowed to equilibrate to the desired temperature.

Data Acquisition:

A series of small, timed injections of the ligand into the sample cell is initiated.

The heat change following each injection is measured by the instrument until the binding

sites on the macromolecule are saturated.

A control experiment, titrating the ligand into buffer alone, is often performed to determine

the heat of dilution.

Data Analysis:

The raw data (power vs. time) is integrated to obtain the heat change per injection.

The heat of dilution from the control experiment is subtracted from the binding data.

A binding isotherm is generated by plotting the heat change per mole of injectant against

the molar ratio of ligand to macromolecule.
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The isotherm is fitted to a suitable binding model (e.g., one set of sites) using software like

Origin to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[6][11]

Sample Preparation Data Acquisition Data Analysis

Prepare Macromolecule & Ligand in Matched Buffer Degas Samples Load Cell & Syringe Titrate Ligand into Macromolecule Measure Heat Change Integrate Raw Data Generate Binding Isotherm Fit to Model to get Kd, n, ΔH
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ITC experimental workflow for affinity determination.

Logical Relationships and Underlying Principles
The following diagram illustrates the fundamental principles and the logical flow from the

physical measurement to the determination of the binding affinity for both FIDA and ITC.

FIDA ITC

Binding alters molecular size

Measure change in hydrodynamic radius (Rh) via Taylor Dispersion

Binding curve (Rh vs. [Analyte])

Kd

Binding releases or absorbs heat

Measure heat change (ΔH) upon titration

Binding isotherm (Heat vs. Molar Ratio)

Kd, n, ΔH, ΔS

Click to download full resolution via product page
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Fundamental principles of FIDA and ITC for affinity measurement.

Summary and Recommendations
Choose FIDA when:

Sample is precious or limited: FIDA requires significantly less sample than ITC.[2]

High throughput is required: The speed of FIDA makes it ideal for screening applications.[2]

Working with complex biological samples: FIDA's tolerance to crude samples like plasma

and cell lysates can save significant time on sample purification.[1][8]

A direct measurement of size is also of interest: FIDA provides information on the

hydrodynamic radius of the molecules and complexes.

Choose ITC when:

A complete thermodynamic profile is needed: ITC is the gold standard for obtaining Kd,

stoichiometry, enthalpy, and entropy in a single experiment.[4]

Label-free measurements are essential: ITC does not require any modification of the binding

partners.[4]

The heat of binding is a key parameter of interest: ITC directly measures the enthalpy of the

interaction.

Sufficient quantities of pure sample are available: ITC requires higher concentrations and

larger volumes of purified samples.[4][8]

In conclusion, both FIDA and ITC are valuable techniques for the in-solution determination of

binding affinity. The choice between them depends on the specific requirements of the

experiment, including the amount of sample available, the desired throughput, the nature of the

sample matrix, and the need for a complete thermodynamic characterization of the interaction.

For many applications, these techniques can be complementary, with FIDA being used for

initial screening and validation in complex media, and ITC providing in-depth thermodynamic

characterization of purified lead candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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